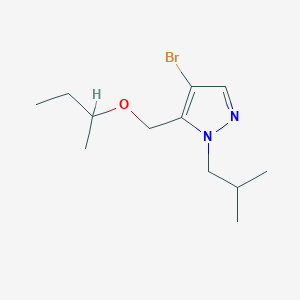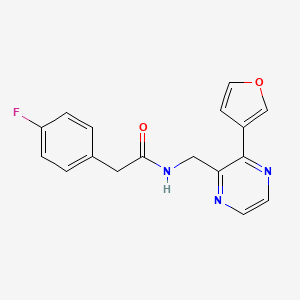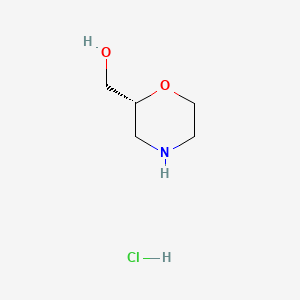![molecular formula C13H16BNO2S B2877307 Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester CAS No. 2230209-53-5](/img/structure/B2877307.png)
Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester is a type of organoboron reagent . It is used in the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This compound is generally environmentally benign and has properties that have been tailored for application under specific SM coupling conditions .
Synthesis Analysis
The synthesis of this compound involves the use of boron reagents in the Suzuki–Miyaura coupling . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared organoboron reagent .Molecular Structure Analysis
The molecular weight of this compound is 261.15 . Its IUPAC name is 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine .Chemical Reactions Analysis
This compound is used in the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at 2-8°C . It is not soluble in water .Applications De Recherche Scientifique
Fluorescence Enhancement and Sensor Development
Yan-Jun Huang et al. (2010) demonstrated the use of thieno[2,3-c]pyridine-4-boronic acid, pinacol ester in the formation of cyclic boronate esters, leading to enhanced Lewis acidity and significantly increased fluorescence. This property is crucial for developing sensors, especially for detecting diols and anions through fluorescence methods (Huang et al., 2010).
Advanced Polymer Synthesis
In the realm of polymer science, this compound facilitates the synthesis of well-defined alternating thiophene−phenylene copolymers through Suzuki polycondensation, as shown by M. Jayakannan et al. (2001). This application is critical for creating materials with specific electronic properties for use in electronics and materials science (Jayakannan et al., 2001).
Carbohydrate Sensing
Tahmineh Hashemzadeh et al. (2020) explored the synthesis of Ir(iii) complexes incorporating boronic acid pinacol ester groups for potential use as luminescent sensors for carbohydrates. Their findings suggest these complexes could form cyclic esters with sugars, indicating applications in selective sensing and analysis of glucose and fructose (Hashemzadeh et al., 2020).
Suzuki Cross-Coupling Reactions
The compound has been used in Suzuki cross-coupling reactions to install electron-withdrawing groups into organic compounds, as demonstrated by F. Batool et al. (2016). This process is valuable for creating complex molecules with specific electronic properties, beneficial in drug development and materials science (Batool et al., 2016).
Hydroboration Reactions
Nate W. J. Ang et al. (2017) reported the use of borane-catalyzed hydroboration of alkynes and alkenes with pinacolborane, yielding boronic esters. This methodology is crucial for synthesizing alkyl and alkenyl boronic esters with high regioselectivity and functional group tolerance, important in organic synthesis and pharmaceutical research (Ang et al., 2017).
Safety and Hazards
Orientations Futures
The Suzuki–Miyaura coupling reaction, in which Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester is used, is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . As such, it is likely to continue to be a focus of research and development in the field of organic chemistry. The development of new borane reagents, such as this compound, will likely continue to be an area of interest .
Propriétés
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)10-7-15-8-11-9(10)5-6-18-11/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKKGJISYOYDIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC3=C2C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]benzoic acid](/img/structure/B2877227.png)
![(E)-{1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene}amino 2,6-dichlorobenzoate](/img/structure/B2877228.png)
![(E)-5'-((2-hydroxybenzylidene)amino)-[2,2':3',2''-terfuran]-4'-carbonitrile](/img/structure/B2877232.png)
![3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid](/img/structure/B2877233.png)
![(3Z)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2877235.png)



![N-{4-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-3-methylphenyl}acetamide](/img/structure/B2877242.png)
![3-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2877244.png)


